6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
Imidazo[1,2-a]pyridines, such as 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, are important fused bicyclic 5–6 heterocycles . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A review highlights the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines .Molecular Structure Analysis
The molecular formula of this compound is C13H8ClFN2 . The structure of this compound includes a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical and Chemical Properties Analysis
The molecular weight of this compound is 246.67 g/mol . It has a XLogP3-AA value of 4.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The topological polar surface area is 17.3 Ų .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of heterocyclic compounds containing the imidazo[1,2-a]pyridine nucleus has been extensively studied due to their potential biological activities. For instance, derivatives of imidazo[1,2-a]pyridine have been synthesized for antimicrobial evaluations, showing significant antibacterial and antifungal activities (Ladani et al., 2009). Additionally, novel compounds featuring the imidazo[1,2-a]pyridine moiety have been prepared, demonstrating the importance of structural variations in determining biological activity (Khalifa et al., 2017).
Fluorescent Molecular Rotors
The compound's structural analogs have been utilized to synthesize fluorescent molecular rotors (FMRs), which are explored for their viscosity sensing properties. Such research indicates the potential of imidazo[1,2-a]pyridine derivatives in developing advanced materials for fluorescence-based sensing applications (Jadhav & Sekar, 2017).
Catalytic Activity
Research on imidazo[1,2-a]pyridine derivatives has also extended into the exploration of their catalytic activities. Studies have shown that these compounds can act as effective catalysts in oxidation reactions, further highlighting their versatility and potential in various chemical transformations (Saddik et al., 2012).
Fluorescent Dyes and Probes
The synthesis of imidazo[1,2-a]pyridines possessing 4-pyrone ring demonstrates their application in creating novel fluorescent dyes. These compounds exhibit intense fluorescence, suggesting their usefulness in developing new materials for pharmaceutical and electronic applications (Shahrisa et al., 2014).
Pharmaceutical Research
Imidazo[1,2-a]pyridine derivatives have been synthesized for potential applications in pharmaceutical research, including the development of new therapeutic agents. The structural modifications of these compounds have been investigated to enhance their biological activity and develop new drugs (Al-lami, 2018).
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, the core structure of this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that the compound may interact with its targets to inhibit the growth of these bacteria.
Biochemical Pathways
The wide range of applications in medicinal chemistry of imidazo[1,2-a]pyridines suggests that they may affect multiple biochemical pathways .
Result of Action
It’s known that some imidazo[1,2-a]pyridine analogues exhibit significant activity against mdr-tb and xdr-tb , suggesting that the compound may have similar effects.
Future Directions
The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This Mini-Review summarizes the most effective recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
Properties
IUPAC Name |
6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-10-3-6-13-17-14(12(8-19)18(13)7-10)9-1-4-11(16)5-2-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZASNNGMBMJOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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